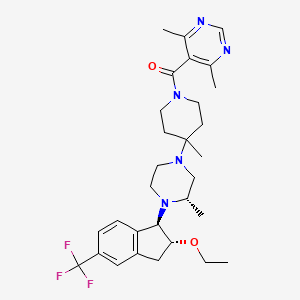
Tocotrienol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tocotrienols are members of the vitamin E family, which also includes tocopherols. They are naturally occurring compounds found in various vegetable oils, wheat germ, barley, and certain types of nuts and grains . Tocotrienols are structurally similar to tocopherols but differ by having an unsaturated isoprenoid side chain with three double bonds . There are four types of tocotrienols: alpha, beta, gamma, and delta . These compounds are known for their potent antioxidant properties and have been shown to possess neuroprotective, anti-cancer, anti-inflammatory, and cholesterol-lowering properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tocotrienols can be synthesized through various chemical routes. One common method involves the condensation of homogentisic acid with isoprenoid units to form the chromanol ring structure . The reaction conditions typically require acidic or basic catalysts and controlled temperatures to ensure the correct formation of the double bonds in the isoprenoid side chain .
Industrial Production Methods: Industrially, tocotrienols are primarily extracted from natural sources such as palm oil, rice bran oil, and annatto seeds . The extraction process often involves solvent extraction followed by purification using high-performance liquid chromatography (HPLC) to separate the different isomers . The use of food-grade solvents and surfactants, such as canola oil and Tween 80, is common in the preparation of tocotrienol nanoemulsions .
Analyse Chemischer Reaktionen
Types of Reactions: Tocotrienols undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various oxidized derivatives, reduced tocopherols, and substituted chromanol compounds .
Wissenschaftliche Forschungsanwendungen
Tocotrienols have a wide range of scientific research applications:
Chemistry: Tocotrienols are studied for their antioxidant properties and their ability to scavenge free radicals.
Medicine: Tocotrienols are being investigated for their potential therapeutic effects in treating chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Wirkmechanismus
Tocotrienols are often compared with tocopherols, another group of compounds in the vitamin E family. While both have antioxidant properties, tocotrienols are considered to have superior anti-inflammatory and anti-cancer effects . Tocotrienols also have better tissue penetration due to their unsaturated side chain, making them more effective in certain biological contexts .
Vergleich Mit ähnlichen Verbindungen
Tocopherols: Alpha, beta, gamma, and delta tocopherols.
Tocomonoenols: Compounds with a single double bond in the side chain.
Tocodienols: Compounds with two double bonds in the side chain.
Eigenschaften
CAS-Nummer |
97530-73-9 |
|---|---|
Molekularformel |
C26H38O2 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
2-methyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h9,11,13-15,19,27H,6-8,10,12,16-18H2,1-5H3/b21-11+,22-13+ |
InChI-Schlüssel |
GJJVAFUKOBZPCB-ZGRPYONQSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC1(CCC2=C(O1)C=CC(=C2)O)C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(6Z,8E,10E,14S,15S,16E)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2S)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776158.png)
![[(1S,2R,3S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10776165.png)
![(3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B10776166.png)


![[(5R,6E,8E,10E,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776194.png)


![[(6E,8E,10E,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776204.png)
![(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-butan-2-yl-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide](/img/structure/B10776209.png)

![1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine](/img/structure/B10776223.png)


